4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
CAS No.: 313701-93-8
Cat. No.: VC1979035
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313701-93-8 |
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Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-11(13(16)17)12(15)7-10/h3-7,15H,1-2H3,(H,16,17) |
Standard InChI Key | WAYCNXGAKFXIKA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |
Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)O)C |
Introduction
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with methyl groups and a hydroxybenzoic acid moiety. This compound has garnered attention in pharmaceutical and biochemical research due to its unique structural features and diverse biological activities. Below is a detailed analysis of its properties, applications, and research findings.
Molecular Formula and Key Identifiers
Structural Features
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Pyrrole ring: Substituted with methyl groups at positions 2 and 5.
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Hydroxybenzoic acid moiety: Provides acidity and hydrogen-bonding capacity.
Biological Activities and Research Findings
Anti-Virulence Activity Against Mycobacterium tuberculosis
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Target: Protein tyrosine phosphatase PtpA, critical for disrupting phagosome acidification and maturation in host cells .
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Mechanism: Inhibits PtpA activity, impairing bacterial survival in macrophages .
Enhancement of Monoclonal Antibody (mAb) Production
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Application: Used in recombinant Chinese hamster ovary (CHO) cell cultures to boost mAb yields .
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Mechanism:
Key Findings from Fed-Batch Cultures
Parameter | Effect of Compound | Fold Change vs. Control |
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mAb Titer | Increased | 1.5–2.2× |
Cell-Specific Productivity | Enhanced | 2.2× |
Viability | Maintained (>80%) | — |
Structure-Activity Relationship (SAR)
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Active Moiety: 2,5-Dimethylpyrrole is critical for bioactivity .
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Inactive Derivatives: Pyrrole, 2,5-dimethylpyrrolidine, and alkylated pyrroles showed no significant effects .
Applications in Research and Industry
Pharmaceutical Development
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Antibacterial Agents: Potential lead compound for tuberculosis therapeutics .
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Biomanufacturing: Enhances mAb production in industrial cell cultures .
Synthetic Chemistry
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Building Block: Used to synthesize complex molecules (e.g., benzamide derivatives) .
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Material Science: Explored for optical/electronic materials due to conjugated π-system .
Pharmacokinetic Predictions
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GI Absorption: High.
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BBB Permeability: Yes.
Supplier | Catalog Number | Quantity | Price |
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Santa Cruz Biotechnology | sc-314230 | 500 mg | $1,632 |
Challenges and Future Directions
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